2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1367932-80-6 . It has a molecular weight of 154.17 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, related to the pyrazole derivative of interest, demonstrated fluorescent properties in the blue region of the visible spectrum upon UV irradiation. This highlights the potential application of such compounds in developing fluorescent materials for various scientific purposes (Hasan, Abbas, & Akhtar, 2011).
Catalytic Applications
Copper complexes formed with pyrazole derivatives, including structures analogous to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These findings suggest their utility in green chemistry and catalysis (Xie et al., 2014).
Chemotherapeutic Tools
Silver complexes based on derivatives of bis(pyrazol-1-yl)acetate, closely related to the pyrazole acid , have been identified as promising chemotherapeutic tools, especially against small-cell lung carcinoma (SCLC). These complexes exhibit significant in vitro antitumor activity and target specific cellular mechanisms leading to cancer cell death (Pellei et al., 2023).
Corrosion Inhibition
Pyrazoline derivatives, structurally related to this compound, have been explored for their potential role in the corrosion inhibition of mild steel in hydrochloric acid solution. These studies provide insights into the application of such compounds in protecting industrial metals from corrosion, thereby extending their lifespan and reliability (Lgaz et al., 2020).
Antitumor Potential and Coordination Chemistry
Research into Cu(I) and Cu(II) complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, akin to this compound, has shown significant antitumor activity. These complexes offer insights into the development of new chemotherapeutic agents capable of overcoming drug resistance, with their effectiveness being attributed to specific intracellular targeting mechanisms (Pellei et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIPVXVEWOYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367932-80-6 | |
Record name | 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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